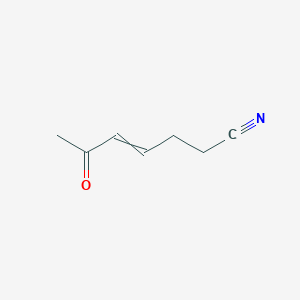![molecular formula C11H15IN2O3 B14481935 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide CAS No. 65793-62-6](/img/structure/B14481935.png)
1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide is a chemical compound with the molecular formula C11H15IN2O3 It is known for its unique structure, which includes a pyridinium ion core substituted with an ethoxy-oxopropanoyl and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide typically involves the reaction of pyridine derivatives with ethoxy-oxopropanoyl chloride and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Applications De Recherche Scientifique
1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the context of its application.
Comparaison Avec Des Composés Similaires
- 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridinium chloride
- 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridinium bromide
Comparison: Compared to its chloride and bromide counterparts, 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide exhibits unique reactivity due to the presence of the iodide ion, which is a better leaving group. This makes it more suitable for certain substitution reactions and enhances its utility in synthetic applications.
Propriétés
Numéro CAS |
65793-62-6 |
|---|---|
Formule moléculaire |
C11H15IN2O3 |
Poids moléculaire |
350.15 g/mol |
Nom IUPAC |
ethyl 3-[methyl(pyridin-1-ium-1-yl)amino]-3-oxopropanoate;iodide |
InChI |
InChI=1S/C11H15N2O3.HI/c1-3-16-11(15)9-10(14)12(2)13-7-5-4-6-8-13;/h4-8H,3,9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QWHHZOQTVVLHRD-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CC(=O)N(C)[N+]1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
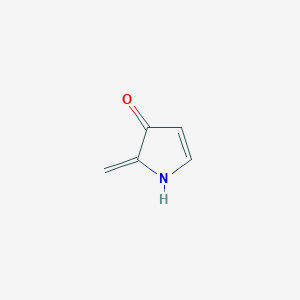
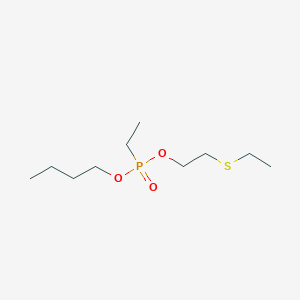
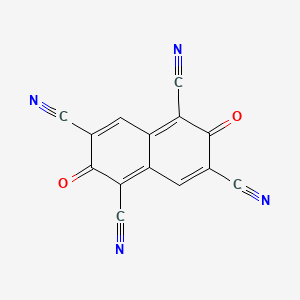
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)

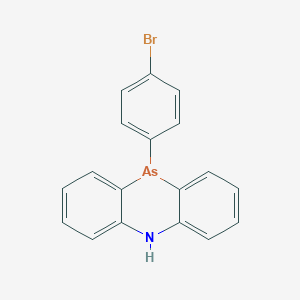

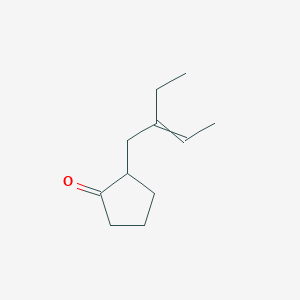
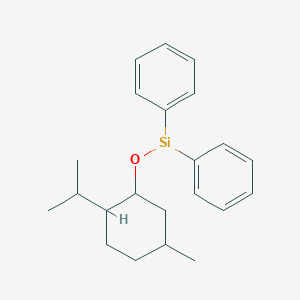
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

